Synthesis and characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol
Synthesis and characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol
An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol
Abstract
This guide provides a comprehensive technical overview of the synthesis and characterization of 4-(4-Fluoro-3-methoxyphenyl)phenol, a biphenyl compound of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This document elucidates the mechanistic principles behind the synthesis, offers a detailed experimental protocol, and outlines a suite of analytical techniques for comprehensive structural verification and purity assessment of the final product. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: Significance and Properties
4-(4-Fluoro-3-methoxyphenyl)phenol is a substituted biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The introduction of specific functional groups, such as the fluoro and methoxy substituents on one phenyl ring and a hydroxyl group on the other, can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2]
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Medicinal & Agrochemical Relevance : Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, and to a growing extent, the trifluoromethoxy group, are often used to enhance metabolic stability and bioavailability.[2] While this specific compound does not contain a trifluoromethyl group, the strategic placement of a single fluorine atom can block metabolic hotspots and influence electronic properties, making it a valuable intermediate for drug discovery.[3][4]
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Material Science Applications : Biphenyl structures are also fundamental to the development of advanced materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs), due to their rigid, planar nature which facilitates desirable electronic and optical properties.[3]
The molecular formula for 4-(4-Fluoro-3-methoxyphenyl)phenol is C₁₃H₁₁FO₂ and it has a molecular weight of approximately 218.22 g/mol .[5][6] Understanding its synthesis and characterization is crucial for its application in these advanced fields.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the two phenyl rings is the key step in synthesizing 4-(4-Fluoro-3-methoxyphenyl)phenol. The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and widely used method for this purpose, offering high yields and broad functional group tolerance.[7][8]
Retrosynthetic Analysis and Forward Pathway
A retrosynthetic analysis of the target molecule identifies two primary disconnection approaches, both leading to a Suzuki-Miyaura coupling strategy. The target molecule can be disconnected at the central C-C bond, yielding an aryl halide and an arylboronic acid (or its ester equivalent).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol.
Materials and Reagents
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1-Bromo-4-fluoro-3-methoxybenzene (1.0 equiv)
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4-Hydroxyphenylboronic acid (1.2 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
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Tricyclohexylphosphine [PCy₃] (0.04 equiv, 4 mol%)
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Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv)
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1,4-Dioxane (solvent)
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Water (co-solvent)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (eluent for chromatography)
-
Argon or Nitrogen gas (inert atmosphere)
Step-by-Step Procedure
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Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluoro-3-methoxybenzene (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
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Catalyst Addition : In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) and add them to the Schlenk flask.
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Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe. The solution should be sparged with the inert gas for 10-15 minutes prior to addition to remove dissolved oxygen. [9]5. Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-12 hours).
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Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
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Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(4-Fluoro-3-methoxyphenyl)phenol.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Summary of Analytical Data
The following table summarizes the expected characterization data for 4-(4-Fluoro-3-methoxyphenyl)phenol.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₃H₁₁FO₂ |
| Molecular Weight | 218.22 g/mol [5][6] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.4 (d, 2H), ~7.2-7.0 (m, 3H), ~6.9 (d, 2H), ~5.0 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃). Note: Shifts are estimates and coupling constants (J) would need experimental determination. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~158-155 (C-F), ~155 (C-OH), ~148 (C-OCH₃), ~133-130 (quaternary C), ~129 (CH), ~118-115 (CH), ~114-112 (CH), ~56 (-OCH₃). Note: Shifts are estimates based on similar structures. [10][11] |
| Mass Spec (ESI-) | m/z: 217.06 [M-H]⁻ (Calculated for C₁₃H₁₀FO₂⁻: 217.0670) |
| HPLC Purity (254 nm) | >95% (typical target). Retention time is method-dependent. |
Spectroscopic Analysis
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides information about the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The coupling between adjacent protons and with the fluorine atom will lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets).
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¹³C NMR Spectroscopy : This analysis identifies the different carbon environments in the molecule. The spectrum will show signals for the 13 unique carbon atoms, with characteristic chemical shifts for carbons attached to electron-withdrawing groups like oxygen and fluorine. [10]* Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion (or a related adduct/fragment like [M-H]⁻) is measured, confirming the elemental composition. [12]
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid) is typically used. [13][14]The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific UV wavelength (e.g., 254 nm).
Safety, Handling, and Storage
As a substituted phenol, 4-(4-Fluoro-3-methoxyphenyl)phenol should be handled with appropriate care.
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Hazards : Phenolic compounds can be skin and eye irritants. [15]Inhalation of dust and ingestion should be avoided. The compound is harmful if swallowed, in contact with skin, or if inhaled. [16]* Handling : Always handle the compound in a well-ventilated area or a chemical fume hood. [15]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [16]* Storage : Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. [15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 4-(4-Fluoro-3-methoxyphenyl)phenol. This guide has detailed a practical synthetic protocol and outlined the necessary analytical methods for its complete characterization. The structural and purity confirmation through NMR, MS, and HPLC is a critical, self-validating step in the synthesis workflow. The availability of this well-characterized compound serves as a valuable starting point for further research in the development of novel pharmaceuticals and advanced functional materials.
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Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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Higashi, Y. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. Available at: [Link]
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PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
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